![molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1](/img/structure/B596650.png)

Thieno[3,4-b]thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

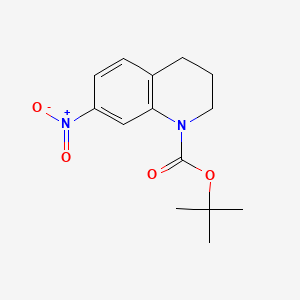

Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]thiophene-2-carboxylic acid is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .Chemical Reactions Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用

Medicinal Chemistry

Thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives have been reported to have a plethora of integral roles in medicinal chemistry . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives, including Thieno[3,4-b]thiophene-2-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, including Thieno[3,4-b]thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Photodynamic Therapy of Cancer

Thieno[3,4-b]thiophene-2-carboxylic acid derivatives have shown potential as near-infrared (NIR) photosensitizers for photodynamic therapy of cancer .

Organic Electronic Devices

Some derivatives of Thieno[3,4-b]thiophene-2-carboxylic acid possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Safety and Hazards

While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

thieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBPOIZFVYLFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-b]thiophene-2-carboxylic acid | |

CAS RN |

14630-08-1 |

Source

|

| Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What do we know about the structural characteristics of Thieno[3,4-b]thiophene-2-carboxylic acid?

A: Thieno[3,4-b]thiophene-2-carboxylic acid is a bicyclic heterocyclic compound. While its exact molecular weight can vary slightly depending on the specific isotopes present, it is generally around 200 g/mol. Spectroscopic studies, including those using AM1 and MNDO methods, suggest that the molecule prefers a planar conformation, although rotation around the C7-C9 bond (connecting the carboxylic acid group) is possible with a relatively low energy barrier []. This flexibility could be important for its interaction with other molecules and in device applications.

Q2: How does Thieno[3,4-b]thiophene-2-carboxylic acid behave in terms of material compatibility and stability?

A: This compound can be incorporated into polymers and its stability seems promising. For example, poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been investigated as a potential polymer dye for dye-sensitized solar cells []. Additionally, derivatives of this acid, such as those containing ter(ethylene oxide) (TEO) pendants, have demonstrated enhanced performance in organic bulk heterojunction solar cells []. The TEO modification improved the self-assembly and nanoscale morphology of the active layer, leading to better stability and increased power conversion efficiency in devices []. These examples highlight the potential of Thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives in materials science, particularly for applications in organic electronics.

Q3: Have there been any computational studies on Thieno[3,4-b]thiophene-2-carboxylic acid?

A: Absolutely. Computational chemistry methods like AM1 and MNDO have been instrumental in understanding the conformational preferences of this molecule []. These methods have revealed that while the molecule prefers a planar conformation, the carboxylic acid substituent can rotate relatively freely. This information is crucial for predicting its interactions with other molecules and for designing new derivatives with tailored properties. Further computational studies could explore the electronic properties of this compound and its derivatives, providing valuable insights for optimizing their performance in electronic devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)